8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Description
8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a 1,3-dimethylpurine core with a 2-methylpropyl (isobutyl) substituent at position 7 and a 2-ethylpiperidin-1-ylmethyl group at position 8. Its structural complexity, featuring a piperidine ring and lipophilic substituents, suggests tailored pharmacokinetic properties, including enhanced membrane permeability and metabolic stability compared to simpler analogs.
Properties
IUPAC Name |
8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-6-14-9-7-8-10-23(14)12-15-20-17-16(24(15)11-13(2)3)18(25)22(5)19(26)21(17)4/h13-14H,6-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDQJGGASZQTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione is a synthetic compound belonging to the purine derivative class. Its unique structure features a piperidine ring and various alkyl substituents, making it a subject of interest in pharmacological research.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H33N5O2 |
| Molecular Weight | 373.51 g/mol |
| CAS Number | 851939-19-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the piperidine derivative. Nucleophilic substitution reactions are then employed to attach the piperidine to the purine core. Common reagents include sodium hydride and solvents like dimethylformamide (DMF) .
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. Research indicates its potential in treating neurological disorders by influencing neurotransmitter systems .
Pharmacological Studies
Recent studies have explored the compound's effects on various biological systems:
- Neuropharmacology : Investigations into its neuroprotective properties suggest that it may aid in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in cellular models, indicating potential applications in treating inflammatory diseases .
- Antioxidant Activity : Preliminary data suggest that it possesses antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions .
Study 1: Neuroprotective Effects
A study conducted on rat models demonstrated that administration of the compound resulted in significant improvements in cognitive function and memory retention compared to control groups. The mechanism was linked to enhanced cholinergic activity and reduced oxidative stress markers.
Study 2: Anti-inflammatory Response
In vitro studies using human cell lines indicated that the compound reduced pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when exposed to inflammatory stimuli. This suggests potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis.
In Vitro and In Vivo Studies
| Study Type | Findings |
|---|---|
| In Vitro | Reduced cytokine production in macrophages; increased neuronal survival under oxidative stress. |
| In Vivo | Enhanced cognitive performance in rodent models; reduction in inflammation markers post-treatment. |
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for exploration include:
Comparison with Similar Compounds
Comparison with Similar Compounds
Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds, emphasizing substituent effects on activity, binding affinity, and physicochemical properties.
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
*Calculated based on molecular formula.
Key Research Findings:
Substituent Effects on Enzyme Inhibition: The 3-aminopiperidinyl group in BI 1356 confers high DPP-4 inhibition (IC₅₀ = 1 nM) due to optimal hydrogen bonding with catalytic residues . In contrast, the target compound’s 2-ethylpiperidinyl group may reduce DPP-4 affinity but enhance selectivity for other targets (e.g., adenosine receptors) . 7-Benzyl-8-piperazin-1-yl derivatives demonstrated strong GPCR binding in docking studies, with piperazine facilitating polar interactions, while benzyl groups contribute to hydrophobic packing .
Lipophilicity and Solubility: The target compound’s 2-methylpropyl and 2-ethylpiperidinyl groups increase logP (~3.2), favoring blood-brain barrier penetration compared to NCT-501 (logP ~2.8), which has a polar cyclopropylcarbonylpiperazine group .
Metabolic Stability :
- Piperidine-based derivatives (e.g., target compound) show slower hepatic metabolism than piperazine analogs (e.g., NCT-501), as piperidine rings resist oxidative degradation .
- 1,3-Dimethyl-8-(2-methylpiperidinyl) derivatives with shorter 7-propyl chains undergo faster clearance, highlighting the role of alkyl chain length in pharmacokinetics .
Synthetic Accessibility :
- Compounds with phenacyl or benzyl groups at position 7 (e.g., ) require multi-step synthesis involving thiol-alkylation, whereas the target compound’s isobutyl group simplifies preparation via direct alkylation .
Structural-Activity Relationship (SAR) Insights:
- Position 8 : Piperidine/piperazine rings enhance target engagement through nitrogen-mediated interactions. Ethyl or methyl substitutions on these rings fine-tune steric and electronic properties.
- Position 7 : Longer or branched alkyl/aryl groups (e.g., 2-methylpropyl, 3-phenylpropyl) improve membrane permeability but may reduce solubility.
- Core Modifications : 1,3-Dimethylation at the purine core is conserved across analogs to maintain metabolic stability and prevent demethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
